molecular formula C15H18Cl2N2O4 B12910333 Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride CAS No. 75159-44-3

Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride

Cat. No.: B12910333
CAS No.: 75159-44-3
M. Wt: 361.2 g/mol
InChI Key: UTRVZWZRGMASLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 2-aminobenzoic acid and phenyl isothiocyanate.

    Formation of Intermediate: These starting materials are refluxed in anhydrous pyridine with phosphorus pentasulfide to form 3-phenylquinazoline-2,4(1H,3H)-dithione.

    Coupling Reaction: The intermediate is then coupled with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in the presence of triethylamine in DMF at room temperature to yield the corresponding S-nucleoside.

    Deblocking: The S-nucleoside is deblocked using sodium methoxide at room temperature to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various alkylating agents, such as methyl iodide and benzyl chloride, are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and anticancer properties .

Scientific Research Applications

Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of bacteria, fungi, and cancer cells. This inhibition disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinazoline-2,4(1H,3H)-dithione: An intermediate in the synthesis of the target compound.

    1,2,4-Triazoloquinazoline derivatives: Known for their antihypertensive and antihistaminic activities.

    Ethyl-3-oxo-2-(3-phenyl-4-thioxo-1,2,3,4-tetrahydro-quinazolin-2-ylthio)butanoate: A related compound with potential anticancer properties.

Uniqueness

Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride stands out due to its unique combination of a quinazolinone core with an ethyl ester group. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and scientific research.

Properties

CAS No.

75159-44-3

Molecular Formula

C15H18Cl2N2O4

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 3-oxo-2-[(4-oxoquinazolin-3-yl)methyl]butanoate;dihydrochloride

InChI

InChI=1S/C15H16N2O4.2ClH/c1-3-21-15(20)12(10(2)18)8-17-9-16-13-7-5-4-6-11(13)14(17)19;;/h4-7,9,12H,3,8H2,1-2H3;2*1H

InChI Key

UTRVZWZRGMASLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.